4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride can yield the desired compound through a Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)fluorescein
Uniqueness
4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline structure combined with an aminomethyl group and a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-(aminomethyl)-7-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-2-8-6(5-12)3-10(14)13-9(8)4-7/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChI Key |
SEIXKOPRUBVVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)Cl)NC1=O)CN |
Origin of Product |
United States |
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